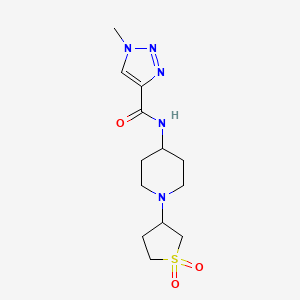

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a structurally complex small molecule characterized by three key moieties:

- A piperidin-4-yl group linked to a 1,1-dioxidotetrahydrothiophen-3-yl ring, which introduces sulfone functionality and conformational rigidity.

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S/c1-17-8-12(15-16-17)13(19)14-10-2-5-18(6-3-10)11-4-7-22(20,21)9-11/h8,10-11H,2-7,9H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZNUXADSYONDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological characterization, and various applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the combination of a piperidine derivative with a triazole moiety. The presence of the 1,1-dioxidotetrahydrothiophen group is crucial for enhancing metabolic stability and biological activity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Triazole and Piperidine |

| Functional Groups | Carboxamide, Dioxide Thiophene |

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 306.39 g/mol |

Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of these channels plays a vital role in various physiological processes, including neuronal signaling and cardiac function.

Potency and Selectivity

In studies evaluating the potency of this compound as a GIRK channel activator, it has demonstrated nanomolar potency with improved metabolic stability compared to traditional urea-based compounds. This suggests that the compound could be a promising candidate for further therapeutic development.

Case Study 1: GIRK Channel Activation

A study published in 2021 characterized several derivatives of the compound and confirmed its efficacy as a GIRK channel activator. The results indicated that compounds featuring the 1,1-dioxidotetrahydrothiophen group exhibited significant stability in liver microsome assays while maintaining high potency .

Table 2: Biological Activity Results

| Compound | Potency (nM) | Stability (h) | Activity Type |

|---|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-triazole | <50 | >5 | GIRK Channel Activator |

| Control Compound | 200 | 2 | GIRK Channel Activator |

Case Study 2: Antimicrobial Properties

In addition to its activity on GIRK channels, derivatives of triazole compounds have shown broad-spectrum antimicrobial properties. Research indicates that modifications to the triazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory and Anticancer Agents

The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its structural characteristics suggest that it could inhibit specific enzymes or receptors involved in inflammatory pathways. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

2. Antitubercular Activity

Recent studies have highlighted the potential of triazole derivatives in combating tuberculosis. Research indicates that compounds designed from triazole structures exhibit significant activity against Mycobacterium tuberculosis, with some derivatives showing low IC50 values, indicating potent antitubercular properties . The compound's ability to modulate biological pathways enhances its candidacy for further development in this area.

3. Neurological Disorders

The unique structure of this compound suggests possible applications in treating neurological disorders. Its interaction with specific biological targets may allow it to influence neurotransmitter systems or neuroinflammatory processes, making it a candidate for research into new therapeutic approaches for conditions such as Alzheimer's disease or multiple sclerosis .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several triazole derivatives, including the target compound, and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific modifications to the triazole ring significantly impacted the compounds' potency and selectivity against cancer cells .

Case Study 2: Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound to target enzymes involved in inflammation and cancer progression. The findings indicated strong binding interactions, supporting the hypothesis that these compounds could serve as leads for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs:

Piperidine/Piperazine Derivatives with Sulfone Groups

- Key Example: Tetrahydrothienothiazolopyrimidines (e.g., from Shklyarenko et al. ) incorporate sulfonated tetrahydrothiophene rings. Unlike the target compound, these derivatives lack the triazole-carboxamide moiety but emphasize spirocyclic S,N-heterocycles, which may enhance binding to sulfur-interacting enzymes.

- Impact of Sulfone: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound likely improves solubility and electron-withdrawing effects compared to non-sulfonated analogs, as seen in other sulfone-containing pharmacophores .

Carboxamide-Linked Heterocycles

- Compound 3 (): (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide shares a carboxamide linker and piperidine core but replaces the triazole with an indole ring. The indole moiety may enhance π-π stacking interactions, whereas the triazole in the target compound offers metabolic resistance due to reduced oxidative susceptibility .

- Molecular Weight : Compound 3 has a molecular weight of ~451 g/mol (LC-MS m/z 451 [M + H]+), while the target compound’s calculated molecular weight (C14H22N5O3S) is ~340.4 g/mol, suggesting a more compact structure .

Piperazine Derivatives with Trifluoromethyl Groups

- Examples from : N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]phenyl}piperazin-1-yl)carbonyl]cyclopentyl]tetrahydro-2H-pyran-4-amin derivatives feature piperazine cores with trifluoromethylphenyl groups. These compounds prioritize lipophilicity and halogen bonding, contrasting with the target compound’s sulfone and triazole motifs, which favor polar interactions .

Biphenyl-Piperidine Carboxamides

- Example from : N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide uses a biphenyl group for aromatic stacking and a hydroxypyridine for metal coordination. The target compound’s tetrahydrothiophene dioxide and triazole may offer superior solubility but less direct metal-binding capacity .

Structural and Functional Comparison Table

Q & A

Basic: What are the key synthetic steps for synthesizing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis involves multi-step reactions:

- Heterocyclic Core Formation : The triazole ring is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method noted for regioselectivity and efficiency .

- Piperidine-Tetrahydrothiophene Integration : A nucleophilic substitution reaction links the piperidine and 1,1-dioxidotetrahydrothiophene moieties under reflux in solvents like dichloromethane (DCM) or dimethylformamide (DMF), with temperature control (60–80°C) critical for yield optimization .

- Carboxamide Coupling : Amide bond formation between the triazole carboxylic acid and the piperidine-tetrahydrothiophene amine is achieved using coupling agents (e.g., HATU or EDC) in anhydrous conditions .

- Purification : Column chromatography and recrystallization are employed, with reaction progress monitored via TLC and final structure confirmed by H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., triazole CH at δ 2.5–3.0 ppm; tetrahydrothiophene SO deshields adjacent protons to δ 3.5–4.0 ppm) . C NMR confirms carbonyl (C=O at ~170 ppm) and sulfone (SO at ~110 ppm) groups .

- Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H] expected for CHNOS: 343.14) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1350/1150 cm (sulfone S=O) confirm functional groups .

Advanced: How can reaction yields be optimized during synthesis?

Critical factors:

- Catalyst Loading : For CuAAC, 5–10 mol% CuI minimizes side products while maintaining regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to DCM for amide coupling to avoid side reactions .

- Temperature Control : Azide-alkyne cycloaddition proceeds best at 50–60°C, while sulfone formation requires reflux (80–100°C) .

- Workup Strategies : Acid-base extraction removes unreacted amines; silica gel chromatography resolves steric hindrance-induced byproducts .

Advanced: How can contradictory structure-activity relationship (SAR) data be resolved?

- Comparative Molecular Docking : Compare binding poses of analogs (e.g., pyrazole/triazole derivatives) to identify conserved interactions with targets (e.g., kinase active sites) .

- In Vitro Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) to confirm if structural modifications (e.g., sulfone vs. carbonyl groups) alter activity .

- Metabolic Stability Testing : Conflicting SAR may arise from differential metabolism; assess microsomal stability to rule out pharmacokinetic artifacts .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots, with IC values calculated via nonlinear regression .

- Cellular Pathway Analysis : Transcriptomics (RNA-seq) or phosphoproteomics post-treatment reveal downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Methodological: How should researchers address conflicting binding assay data?

- Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C) with controls for solvent interference (e.g., DMSO ≤0.1%) .

- Orthogonal Techniques : Validate binding via surface plasmon resonance (SPR) if fluorescence-based assays show variability .

- Buffer Optimization : Include reducing agents (e.g., DTT) to prevent oxidation of thiol-containing targets, which may alter binding kinetics .

Methodological: How to design bioassays for evaluating antimicrobial potential?

- Strain Selection : Use WHO priority pathogens (e.g., Staphylococcus aureus MRSA, Candida auris) in broth microdilution assays (CLSI guidelines) .

- Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Resistance Monitoring : Serial passage experiments (14 days) assess propensity to induce resistance, with genomic sequencing of evolved strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.